

# Patulitrin: A Technical Guide to Its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Patulitrin is a flavonoid glycoside naturally occurring in the flowers of French Marigold (Tagetes patula) and related species.[1][2] Identified as patuletin 7-mono-glucoside, this compound has garnered scientific interest due to its notable biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, structural elucidation, and isolation of Patulitrin. It features detailed experimental protocols for extraction, purification, and quantitative analysis, presents key quantitative data in structured tables, and illustrates complex workflows and biological pathways using standardized diagrams to support researchers and professionals in the field of natural product chemistry and drug development.

#### Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of pharmacological effects.[4] Within this class, **Patulitrin** (CID 5320435) is a significant flavonol glycoside.[5] It is structurally defined as 6-methoxy-3,5,7,3',4'-pentahydroxy flavone attached to a glucose unit, specifically patuletin-7-O-β-D-glucopyranoside.[6][7] The primary natural source of **Patulitrin** is the florets of Tagetes patula (French Marigold), where it is a dominant flavonoid.[3][6] Early research identified **Patulitrin**'s presence in early-season flowers and buds, suggesting its concentration varies with the plant's life cycle.[2] The compound exhibits significant biological potential, particularly as an anti-



inflammatory and antioxidant agent, making it a valuable subject for phytochemical and pharmacological investigation.[1][3]

# **Discovery and Structural Elucidation**

The first isolation of **Patulitrin** was reported from the flowers of Tagetes patula, where its presence was noted alongside its aglycone, patuletin.[2] The process of determining its chemical structure is a critical aspect of its discovery and involves a combination of classical chemical methods and modern spectroscopic techniques.[8][9]

Initial structural work involved hydrolyzing the glycoside with a mineral acid, which yielded patuletin and one mole of glucose.[2] To determine the position of the sugar moiety, the glycoside was completely methylated before hydrolysis. This process yielded 7-hydroxy-3:5:6:3':4'-pentamethoxy flavone, confirming that the glucose unit was attached at the C7 position.[2]

Modern structural elucidation relies on a suite of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are used to determine the complete carbon-hydrogen framework of the molecule, including the structure of the aglycone and the sugar, and to confirm the linkage position.[10]
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula (C22H22O13).[5] Techniques like HPLC-MS are used to confirm the molecular weight and fragmentation patterns, which support the proposed structure.[1]
- UV-Visible Spectroscopy (UV-Vis): The UV spectrum of Patulitrin, like other flavonoids, shows characteristic absorption bands that help identify the flavonol core. In methanol, it exhibits absorption maxima that shift upon the addition of various reagents, aiding in the identification of hydroxyl group positions.[10]

# **Experimental Protocols**

The isolation and quantification of **Patulitrin** require standardized and reproducible methodologies. The following protocols are based on established methods for its extraction, purification, and analysis from Tagetes patula flowers.[6]



#### **Extraction of Raw Plant Material**

This protocol details a maceration and thermal extraction method to obtain a crude extract rich in flavonoids.[6]

- Plant Material Preparation: Collect fresh flowers of Tagetes patula L. (variety "Tangerine") and air-dry them in the shade.[6][11] Grind the dried flowers into a coarse powder.
- Solvent Extraction: Place 150 g of the powdered plant material into a flask and add 750 mL
  of 70% ethanol (a 1:5 plant-to-solvent ratio).[6]
- Maceration & Thermal Extraction: Allow the mixture to macerate at room temperature for a set period. Follow this by thermal extraction in a boiling water bath to ensure the complete extraction of compounds.[6]
- Filtration and Concentration: Filter the resulting water-alcohol extract. Concentrate the filtrate using a rotary evaporator at a low temperature (40-50°C) under reduced pressure to obtain a thick, residual extract.[6]

## **Isolation and Purification by Column Chromatography**

This protocol describes the separation of **Patulitrin** from the crude extract using adsorption column chromatography.[6]

- Sample Preparation: Dry the concentrated extract onto silica gel (L 40/100) to create a dry powder.
- Column Packing: Prepare a chromatographic column by packing silica gel in chloroform.
- Loading and Elution: Apply the prepared sample powder to the top of the silica gel column. Elute the column sequentially with a mobile phase consisting of chloroform and ethanol in increasing polarity ratios (e.g., 99:1, 98:2, 90:10, 80:20, and 60:40).[6]
- Fraction Collection: Collect the fractions and monitor them using Thin Layer Chromatography (TLC). The fraction containing **Patulitrin** is typically eluted with a chloroform-ethanol mixture of 60:40.[6]



• Final Purification: Combine the **Patulitrin**-rich fractions. Further purify the compound by recrystallization from an alcohol-water mixture to yield pure **Patulitrin**.[6]

## **Quantitative Analysis by HPLC**

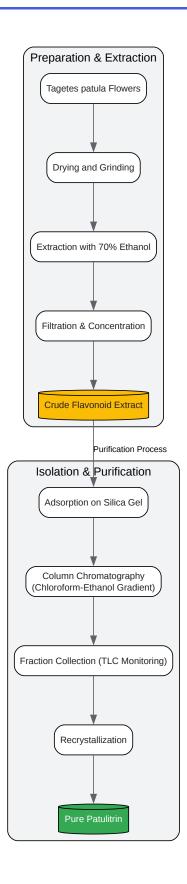
This protocol provides a validated HPLC method for determining the concentration of **Patulitrin** in plant extracts.[6][7]

- Instrumentation: Use a high-performance liquid chromatograph equipped with a UV detector.
- Chromatographic Conditions:
  - Column: A suitable C18 reversed-phase column.
  - Mobile Phase: A gradient or isocratic system appropriate for flavonoid separation (e.g., acetonitrile and water with formic acid).
  - Detection Wavelength: 360 nm, which is near the absorption maximum for Patulitrin.[6]
  - Flow Rate: Typically 1.0 mL/min.
- Standard Preparation: Prepare a stock solution of a **Patulitrin** reference standard (≥98% purity) by accurately weighing about 50 mg and dissolving it in a 50 mL volumetric flask with 70% ethanol.[6] Create a series of dilutions for a calibration curve.
- Sample Preparation: Prepare the plant extract as described in the extraction protocol and filter it through a 0.45 μm syringe filter before injection.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
  Identify the Patulitrin peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of Patulitrin using the calibration curve derived from the standards.

# **Workflow Visualization**

The overall process from plant collection to the isolation of pure **Patulitrin** is summarized in the workflow diagram below.





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Figure 1: Workflow for the extraction and isolation of **Patulitrin**.



# **Quantitative Data Summary**

Quantitative data is essential for the characterization and evaluation of **Patulitrin** for research and development purposes.

Property	Value	Reference
Molecular Formula	C22H22O13	[5]
Molecular Weight	494.4 g/mol	[5]
CAS Number	19833-25-1	[1][5]
IUPAC Name	2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one	[5]

Table 1: Physicochemical Properties of Patulitrin.

Plant Source	Part Used	Patulitrin Content (% dry weight)	Analytical Method	Reference
Tagetes patula L.	Flowers	5.11 ± 0.18%	HPLC	[6][7]
Tagetes patula L.	Flowers	5.64 ± 0.17%	HPLC	[6][7]

Table 2: Patulitrin Content in Tagetes patula Flowers.

Assay	IC50 Value (µg/mL)	Notes	Reference
DPPH Radical Scavenging	10.17 ± 1.16	Patuletin (aglycone) IC50 is 4.3 ± 0.25 μg/mL.	[1][3]
H2O2-CI- Scavenging	0.5 ± 0.01	Measured in mice macrophages.	[1]



Model	Administrat ion	Dosage (mg/kg)	Max Inhibition	Time Point	Reference
	1011		(%)		
Carrageenin- induced paw edema	Oral	50	45-52%	3-5 hours	[3]
Histamine- induced paw edema	Oral	50	>50%	18 min	[3]

Table 3: In Vitro Antioxidant Activity of **Patulitrin**.

Table 4: In Vivo Anti-inflammatory Activity of **Patulitrin** in Mice.

# **Biological Activity and Signaling Pathways**

**Patulitrin**'s primary reported biological activities are anti-inflammatory and antioxidant.[1] These properties are interconnected, as reactive oxygen species (ROS) can trigger inflammatory responses.[3]

#### **Anti-inflammatory Activity**

Studies have demonstrated that both oral and topical administration of **Patulitrin** can inhibit acute inflammation in mice.[1][3] It significantly suppresses edema induced by inflammatory agents such as carrageenin, histamine, and arachidonic acid.[3] The inhibition of histamine-induced edema suggests that **Patulitrin** interferes with the early phase of the inflammatory response. Its effect on arachidonic acid-induced edema indicates a likely interaction with the cyclooxygenase (COX) and/or lipoxygenase (LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes—key mediators of inflammation.[3]

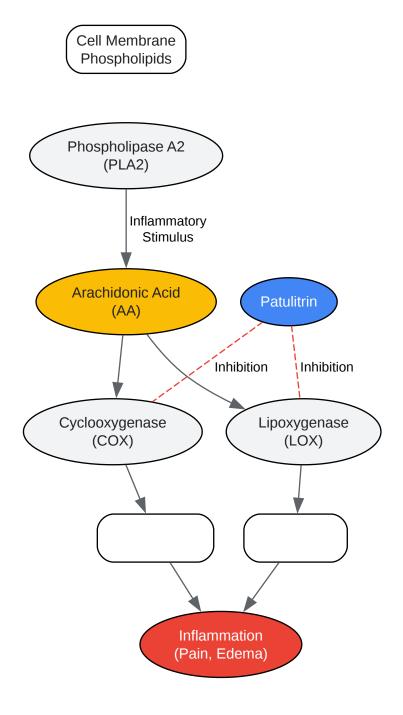
#### **Antioxidant Activity**

**Patulitrin** is a potent scavenger of free radicals, although it is slightly less active than its aglycone, patuletin.[1][3] Its ability to scavenge radicals like DPPH demonstrates its capacity to donate a hydrogen atom and neutralize oxidative threats.[3][10] This antioxidant action may contribute to its anti-inflammatory effects by reducing the oxidative stress that perpetuates the inflammatory cascade.[1]



#### **Proposed Anti-Inflammatory Signaling Pathway**

While the precise molecular targets of **Patulitrin** are still under investigation, a plausible mechanism involves the inhibition of key inflammatory pathways targeted by many flavonoids. The diagram below illustrates a generalized pathway showing how a compound like **Patulitrin** could exert its anti-inflammatory effects by inhibiting the arachidonic acid cascade.



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Figure 2: Proposed inhibition of the arachidonic acid inflammatory pathway by Patulitrin.

#### Conclusion

**Patulitrin** is a well-characterized flavonoid glycoside from Tagetes patula with significant and quantifiable anti-inflammatory and antioxidant activities. The established protocols for its extraction, isolation, and analysis provide a solid foundation for further research. Its ability to modulate key inflammatory pathways makes it a promising candidate for the development of new therapeutic agents. This guide provides the essential technical information required for scientists to explore the full potential of **Patulitrin** in drug discovery and natural product chemistry.

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• To cite this document: BenchChem. [Patulitrin: A Technical Guide to Its Discovery, Isolation, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192047#discovery-and-isolation-of-patulitrin]

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